Technical Whitepaper: Safety, Mechanistic Toxicology, and Handling Protocols for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Introduction & Strategic Context In modern drug discovery and medicinal chemistry, α -bromo lactams serve as highly versatile electrophilic building blocks. Specifically, 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is fr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
In modern drug discovery and medicinal chemistry,
α
-bromo lactams serve as highly versatile electrophilic building blocks. Specifically, 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is frequently utilized as a critical intermediate in the synthesis of complex spirocyclic systems and fused heterocycles, including advanced analgesic candidates[1]. However, the intrinsic electrophilicity that makes this compound synthetically valuable also imparts significant toxicological and environmental hazards.
This technical guide transcends the standard Safety Data Sheet (SDS) by deconstructing the physicochemical properties of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one[2] into mechanistically grounded, self-validating laboratory protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Hazard Assessment
Understanding the baseline properties of a compound is the first step in designing appropriate engineering controls and risk mitigation strategies. The quantitative data and Global Harmonized System (GHS) classifications are summarized below.
Standard safety documents list hazard codes (e.g., H315, H302) without explaining the underlying molecular etiology. The acute toxicity and irritant properties of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one are directly attributable to its
α
-bromo lactam moiety.
Electrophilic Reactivity: The carbon atom bonded to the bromine is highly electrophilic, activated by the electron-withdrawing effects of both the adjacent carbonyl group and the halogen leaving group.
Biological Alkylation: Upon exposure (dermal, inhalation, or ingestion), this compound acts as an indiscriminate alkylating agent. It undergoes rapid
SN2
nucleophilic substitution by biological nucleophiles, predominantly the sulfhydryl (-SH) groups of cysteine residues in cellular proteins and intracellular glutathione (GSH).
Pathophysiological Outcome: The covalent modification of proteins leads to misfolding, loss of function, and the triggering of localized inflammatory cascades (manifesting as Category 2 skin and eye irritation)[2]. Furthermore, the rapid depletion of intracellular GSH induces severe oxidative stress, culminating in the systemic acute toxicity observed across multiple exposure routes.
Mechanistic pathway of α-bromo lactam-induced cellular toxicity and tissue irritation.
To ensure absolute trustworthiness in laboratory safety, experimental workflows must be self-validating —meaning the neutralization of the hazard is empirically confirmed prior to disposal.
Engineering Controls & Personal Protective Equipment (PPE)
Containment: All manipulations, including weighing and solvent dissolution, must be performed in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood to mitigate inhalation risks (H332)[2].
PPE: Nitrile gloves (double-gloved, changed every 30 minutes during active handling due to potential permeation by alkylating agents), splash goggles, and a chemically resistant lab coat.
Chemical Quenching & Decontamination Protocol
Because of its environmental toxicity and potential for cumulative exposure, unreacted 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one must be chemically deactivated before disposal. The chosen method utilizes a nucleophilic displacement strategy using sodium thiosulfate (
Na2S2O3
) to convert the reactive bromide into a benign, water-soluble Bunte salt[4].
Step-by-Step Quenching Methodology:
Collection: Consolidate all reaction residues, contaminated glassware rinses, and excess reagent into a dedicated quenching flask equipped with a magnetic stir bar.
Solvent Dilution: Dilute the mixture with a water-miscible co-solvent (e.g., THF or methanol) to ensure the
α
-bromo lactam remains completely in solution.
Nucleophile Addition: Slowly add an excess (typically 5-10 equivalents) of 1.0 M aqueous Sodium Thiosulfate (
Na2S2O3
). Alternatively, an amine such as ethanolamine can be utilized.
Reaction: Stir the biphasic or homogeneous mixture vigorously at room temperature for a minimum of 12 hours. The thiosulfate anion (
S2O32−
) is a powerful nucleophile that rapidly displaces the
α
-bromide[4].
Self-Validation (Analytical Confirmation): Before declaring the waste "decontaminated," spot the mixture on a Silica Gel TLC plate or inject an aliquot into an LC-MS. Confirm the complete disappearance of the starting material (
m/z
270.13)[3].
Disposal: Once analytically verified, the resulting non-electrophilic aqueous mixture can be safely transferred to standard aqueous hazardous waste receptacles.
Self-validating chemical quenching workflow for electrophilic α-bromo lactam waste.
References
3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one — Chemical Substance Information , NextSDS, 2
Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain , Journal of Medicinal Chemistry - ACS Publications, 1
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals , Organic Syntheses, 4
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The compound 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS No. 188532-99-2, MW: 270.13 g/mol ) is a high-value synthetic intermediate utilized extensively in medicinal chemistry[1],[2]. The α-bromo lactam motif serves as a versatile electrophilic handle for downstream C–N, C–O, and C–C bond formations, critical for assembling complex active pharmaceutical ingredients (APIs).
However, synthesizing this specific molecule presents a formidable chemoselectivity challenge. The 2-methoxyphenyl substituent is a highly electron-rich, ortho/para-directing aromatic system. Standard bromination protocols (e.g., Br₂ in acetic acid) inevitably result in electrophilic aromatic substitution (EAS) on the phenyl ring rather than the desired α-bromination of the lactam. To bypass this, we must employ a catalytic strategy that kinetically favors enolization and selectively directs the electrophilic attack to the C3 (α) position.
As a process scientist, selecting the correct activation mode is paramount. While stoichiometric lithium enolates (using LDA at -78 °C) offer excellent regiocontrol, they scale poorly and require strict cryogenic infrastructure. Conversely, the use of N-bromosuccinimide (NBS) is a staple for α-bromination, but its tendency to undergo halogen bonding and react with electron-rich arenes necessitates precise mechanistic control to prevent EAS[3],[4].
To achieve a scalable, self-validating system, we utilize a Lewis acid-catalyzed silyl ketene aminal pathway .
Activation: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) coordinates to the lactam carbonyl, drastically increasing the acidity of the α-protons.
Deprotonation: Triethylamine (Et₃N) removes the α-proton to form a highly nucleophilic silyl ketene aminal intermediate.
Electrophilic Trapping: The HOMO of the silyl ketene aminal is significantly higher in energy than the π-system of the 2-methoxyphenyl ring. When NBS is introduced at low steady-state concentrations, it reacts exclusively with the silyl ketene aminal[5],[4].
Catalytic Turnover: The silyl group is transferred to the succinimidyl anion, regenerating the active TMS catalyst and precipitating succinimide as a harmless byproduct.
Fig 1. Catalytic cycle of TMSOTf-promoted α-bromination avoiding aromatic substitution.
Quantitative Data: Comparative Analysis of Bromination Conditions
To justify the selection of the TMSOTf-catalyzed route, the table below summarizes the quantitative evaluation of various α-bromination strategies tested against N-aryl lactams.
This protocol is designed as a self-validating system . The visual cues embedded in the procedure (color changes, precipitation) provide real-time feedback on reaction kinetics and safety.
Solvent: Anhydrous Dichloromethane (DCM) (80 mL total)
Fig 2. Step-by-step experimental workflow for the scalable synthesis of the α-bromo lactam.
Step-by-Step Protocol & Causal Insights:
Step 1: Reactor Preparation & Dissolution
Action: In a flame-dried 250 mL round-bottom flask purged with Argon, dissolve 1-(2-methoxyphenyl)pyrrolidin-2-one (1.91 g) in 50 mL of anhydrous DCM. Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.
Causality & Insight: Anhydrous conditions are non-negotiable. Trace moisture will rapidly hydrolyze the highly sensitive silyl ketene aminal intermediate back to the starting lactam, stalling the catalytic cycle.
Step 2: Catalytic Activation
Action: Add Et₃N (1.67 mL) in one portion. Stir for 5 minutes. Subsequently, add TMSOTf (0.36 mL) dropwise over 5 minutes. The solution will turn pale yellow.
Causality & Insight: The order of addition is critical. Et₃N must be present before the Lewis acid is introduced to immediately neutralize the triflic acid generated during silylation, preventing acid-catalyzed ring-opening or polymerization of the lactam.
Step 3: Electrophilic Bromination (The Critical Phase)
Action: Dissolve NBS (1.87 g) in 30 mL of anhydrous DCM. Using a syringe pump, add this NBS solution dropwise to the reaction mixture over 1 hour, strictly maintaining the internal temperature below -15 °C.
Causality & Insight: Syringe pump addition ensures a low steady-state concentration of the Br⁺ equivalent. This kinetically starves the slower EAS pathway (protecting the 2-methoxyphenyl ring) while feeding the ultra-fast reaction with the silyl ketene aminal. Self-Validation: As the reaction proceeds, white succinimide crystals will precipitate. A clear solution indicates a stalled reaction, while rapid orange discoloration warns of thermal runaway and unreacted Br⁺ accumulation.
Step 4: Quench & Workup
Action: Once addition is complete, stir for an additional 15 minutes at -20 °C. Quench the reaction vigorously with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
Causality & Insight: Thiosulfate instantly reduces any residual electrophilic bromine species to inert bromide ions, immediately halting all side reactions (including background EAS) as the mixture warms to room temperature.
Step 5: Isolation & Purification
Action: Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 80:20 Hexanes/Ethyl Acetate) to yield the pure product as a white to off-white solid.
Analytical Validation & Quality Assurance
To confirm the regiochemical fidelity of the product (ensuring the bromine is at the C3 position and not on the aromatic ring), utilize the following analytical markers:
¹H NMR (CDCl₃, 400 MHz): The defining signature of success is the disappearance of the two C3-protons of the starting lactam (typically a multiplet around 2.5–2.6 ppm) and the emergence of a distinct doublet of doublets (or pseudo-triplet) integrated to 1H at approximately 4.60–4.80 ppm . The aromatic region (6.90–7.30 ppm) must integrate perfectly to 4 protons, confirming the 2-methoxyphenyl ring remains untouched.
Mass Spectrometry (ESI-MS): Look for the classic 1:1 isotopic doublet indicative of a single bromine atom at m/z 270.0 and 272.0 [M+H]⁺[2].
References
NextSDS: Chemical Name 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one. Source: nextsds.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBiyaVOhNg7PWZp94dZpDFhIi5ivYF5VjNa-u4A_o9Bm-We6haL91N7dkfVDkl9QqEpksD8AayNuwvxiZfnKGvfTHhVD2oWDeh-FyvuA9uvy0lIS50rNCK8DbJL9vBB2y4-GdrnPV8s3KjUm0M0etaVivV2AuH0cfDuQ6M5kSkEAQaSkA6IGzPTO2zA2drj24=]
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Source: nsf.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZI1TrZd0mT2KrUyHHBuqfiwi5-oZ-jA5GrlVUWOtuLvAvfijt40Tqsr9jjNowa4XdBTpusKpImwbRVWU6eX6grOwpObAwljJzoU9PcJtFKUnMTvV2wfewiWtu_956_5mXJXMQSg==]
Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines. Source: princeton.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwcP39kQumjctjayS9ysNCUBQUELa967ln0XsffBcBym4aYgUDNW2mmMDwIh_z_i59UpgcQqE9C-ZUPiyN5s1vDvoY_sJAl-y4w7QEb8Ktmd6BrE-L9RtEwyE9avV7kb5tnfkEfaoeNNZ_hLaLhDue4a5X4-uuMxFZgOjFSMvzV5cjW8tJ_FqY]
Advanced Purification Protocols for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Introduction & Scope The compound 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS: 188532-99-2) is a highly versatile α -bromo lactam building block. It is frequently utilized in medicinal chemistry as a critical electr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The compound 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS: 188532-99-2) is a highly versatile
α
-bromo lactam building block. It is frequently utilized in medicinal chemistry as a critical electrophilic synthon for nucleophilic substitutions, cross-coupling reactions, and the synthesis of complex kinase and cathepsin L inhibitors [1, 2].
However, the purification of
α
-bromo amides and lactams presents unique challenges. The
α
-bromine atom is highly electrophilic and susceptible to unwanted hydrolysis (yielding the
α
-hydroxy lactam) or elimination when exposed to strong bases or excessive thermal stress [3]. This application note details a field-proven, three-stage purification pipeline—encompassing optimized liquid-liquid extraction, normal-phase flash chromatography, and recrystallization—designed to isolate this compound at >99% purity while preserving its structural integrity.
Physicochemical Profiling
Before initiating purification, it is critical to understand the physical properties of the target molecule to select appropriate solvent systems.
Property
Value / Description
Chemical Name
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
CAS Number
188532-99-2
Molecular Formula
C11H12BrNO2
Molecular Weight
270.13 g/mol
Physical State
Solid (Crystalline)
Solubility Profile
Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Ethanol. Insoluble in Water and cold Hexanes.
Stability
Sensitive to strong bases (hydrolysis risk) and prolonged heat.
Purification Workflow Visualization
The following diagram illustrates the logical progression of the purification sequence, moving from a crude reaction mixture to a highly pure crystalline product.
Fig 1: Step-by-step purification workflow for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one.
Expertise & Causality: The synthesis of 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves brominating 1-(2-methoxyphenyl)pyrrolidin-2-one using N-Bromosuccinimide (NBS) or molecular bromine [4]. The crude mixture contains unreacted electrophiles, acidic byproducts (HBr), and succinimide. Washing with sodium thiosulfate reduces residual halogens, while sodium bicarbonate neutralizes acids. Crucially, strong bases (like NaOH) must be strictly avoided , as they will trigger rapid nucleophilic attack at the
α
-carbon, converting the product into an
α
-hydroxy lactam.
Step-by-Step Methodology:
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Dichloromethane (DCM) (approx. 10 mL per 1 mmol of theoretical yield).
Halogen Quench: Add an equal volume of 10% w/v aqueous Sodium Thiosulfate (
Na2S2O3
). Shake vigorously and vent. Allow the layers to separate and collect the lower organic phase.
Acid Neutralization: Return the organic phase to the funnel and wash with an equal volume of saturated aqueous Sodium Bicarbonate (
NaHCO3
). Self-Validation: Check the pH of the aqueous waste; it should be
≥7.5
.
Desiccation: Wash the organic layer with brine (saturated
NaCl
), collect it in an Erlenmeyer flask, and dry over anhydrous Sodium Sulfate (
Na2SO4
) for 15 minutes.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Maintain the water bath at
≤35∘C
to prevent thermal degradation of the carbon-bromine bond.
Expertise & Causality: LLE removes inorganic salts and hydrophilic byproducts, but the crude organic residue often contains unreacted starting material and poly-brominated impurities (e.g., 3,3-dibromo derivatives). Because the addition of the
α
-bromine atom decreases the overall dipole moment of the lactam compared to the unbrominated precursor, the target compound will elute faster (higher
Rf
) on normal-phase silica gel.
Step-by-Step Methodology:
Column Preparation: Pack a glass column with 230–400 mesh silica gel using a slurry of 90:10 Hexane/Ethyl Acetate.
Sample Loading: To ensure a narrow elution band, dissolve the crude residue in a minimal amount of DCM, add a small scoop of silica gel, and evaporate to dryness (dry-loading). Load this powder evenly onto the top of the column bed.
Gradient Elution: Begin elution with 90:10 Hexane/Ethyl Acetate. Gradually increase the polarity to 70:30 Hexane/Ethyl Acetate.
Fraction Monitoring: Collect 15–20 mL fractions and analyze them via Thin-Layer Chromatography (TLC). Visualize the spots using a UV lamp (
λ=254 nm
).
Pooling: Combine all fractions containing the pure target spot and concentrate under reduced pressure.
Expertise & Causality: While chromatography yields >95% purity, trace solvent residues and structurally similar isomeric impurities may remain. Recrystallization leverages the thermodynamic principles of differential solubility. 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one forms highly stable crystals in moderately polar solvent systems. A binary solvent system (EtOAc/Hexanes) allows for precise tuning of the saturation point.
Step-by-Step Methodology:
Dissolution: Transfer the chromatographed solid to a clean Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (just enough to completely dissolve the solid).
Anti-Solvent Addition: While keeping the solution hot, add boiling Hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add one final drop of hot Ethyl Acetate to clear the solution.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Self-Validation: Rapid cooling crashes out impurities; slow cooling ensures a highly ordered, pure crystal lattice.
Crystallization: Once at room temperature, transfer the flask to an ice-water bath (
0∘C
) for an additional 2 hours to maximize the yield.
Isolation: Filter the resulting white/off-white crystals through a Büchner funnel under vacuum. Wash the filter cake with a small volume of ice-cold hexanes.
Drying: Transfer the crystals to a vacuum desiccator and dry overnight to remove all trace solvents. The final purity can be verified via HPLC or
1H
-NMR.
References
NextSDS. "3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one — Chemical Substance Information.
Schaschkow, A., et al. "Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype." Journal of Medicinal Chemistry, 1999.
Google Patents. "US7618981B2 - Imidazopyridinyl-benzamide anti-cancer agents.
Chemistry LibreTexts. "22.4: Alpha Bromination of Carboxylic Acids." LibreTexts, 2024.
Method
Application Note: Advanced Cross-Coupling Strategies for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Document Classification: Advanced Methodologies & Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scientific Rationale & Chemical Profile The functionalization of α...
Author: BenchChem Technical Support Team. Date: March 2026
Document Classification: Advanced Methodologies & Protocols
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Scientific Rationale & Chemical Profile
The functionalization of
α
-bromo lactams is a critical transformation in medicinal chemistry, providing direct access to complex, stereodefined heterocyclic pharmacophores. 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS: 188532-99-2) serves as a highly versatile electrophilic building block. The pyrrolidin-2-one core is a privileged scaffold found in numerous neurological and oncological agents, while the 2-methoxyphenyl N-substituent provides both steric shielding and potential weak coordination (via the methoxy oxygen) to stabilize organometallic intermediates[1].
The Mechanistic Challenge: Oxidative Addition vs.
β
-Hydride Elimination
Historically, cross-coupling of secondary alkyl bromides using standard Palladium (Pd) catalysis is plagued by low yields. The causality is fundamentally kinetic: following the oxidative addition of the C(sp³)–Br bond to Pd(0), the resulting secondary alkyl-Pd(II) intermediate undergoes rapid
β
-hydride elimination to form an
α,β
-unsaturated lactam. This elimination pathway is often orders of magnitude faster than the transmetalation step required for productive C–C bond formation.
To circumvent this, modern synthetic protocols leverage Nickel (Ni) catalysis and Photoredox/Ni Dual Catalysis . Nickel, being a first-row transition metal, possesses a smaller atomic radius and forms more covalent, shorter bonds with the alkyl fragment, significantly retarding the rate of
β
-hydride elimination[2]. Furthermore, Ni readily accesses single-electron transfer (SET) pathways, which are highly effective for activating unactivated secondary bromides.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal standards and strategic reaction monitoring, researchers can instantly diagnose mechanistic failures (e.g., failed oxidative addition vs. failed transmetalation).
This protocol utilizes thermal Ni-catalysis to couple the
α
-bromo lactam with aryl or alkyl boronic acids, bypassing the limitations of Pd-catalysis[2][3].
Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ and bathophenanthroline. Stir in 1 mL of sec-BuOH for 10 minutes until a deep color indicates complexation.
Substrate Addition: Add the 3-bromo lactam, arylboronic acid, and KOtBu. Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal quantitative standard.
Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 60 °C in an oil bath for 12 hours.
Self-Validation Check (1 Hour): Remove a 20 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via LC-MS.
Diagnostic Logic: If the starting material is consumed but the primary mass is the des-bromo lactam (reduction), oxidative addition was successful, but transmetalation failed. Correction: Increase boronic acid equivalents or verify base integrity.
Workup: Cool to room temperature, dilute with EtOAc, wash with saturated NH₄Cl, dry over MgSO₄, and purify via flash chromatography.
For highly functionalized or thermally sensitive substrates, photoredox dual catalysis provides a room-temperature alternative. The Iridium photocatalyst generates an
α
-acyl radical via SET, entirely bypassing the
β
-hydride elimination pathway before the radical is captured by the Ni catalyst.
Solvent: DMF (0.1 M, sparged with Argon for 30 mins)
Step-by-Step Workflow:
Catalyst Pre-mixing: In a 20 mL vial, combine NiCl₂·dme and dtbbpy in 2 mL DMF. Sonicate until a pale green/blue solution forms.
Assembly: Add the 3-bromo lactam, nucleophile, Ir(ppy)₃, and Cs₂CO₃. Dilute with the remaining 3 mL of degassed DMF.
Irradiation: Seal the vial with a PTFE septum. Irradiate with a 34 W Blue LED lamp (450 nm) at 25 °C for 24 hours. Ensure a cooling fan maintains ambient temperature.
Workup & Isolation: Quench the reaction by exposing it to air. Dilute with diethyl ether, wash heavily with water (3x) to remove DMF, dry over Na₂SO₄, and purify.
Quantitative Data & Reaction Optimization
The following table summarizes the causal relationship between the chosen catalytic system and the resulting reaction efficiency.
Reaction Type
Catalyst System
Base / Solvent
Temp
Yield Range
Primary Byproduct
Pd-Suzuki (Standard)
Pd(dppf)Cl₂
K₂CO₃ / Dioxane:H₂O
80 °C
< 10%
α,β
-unsaturated lactam
Ni-Suzuki (Thermal)
Ni(cod)₂ / Bathophenanthroline
KOtBu / sec-BuOH
60 °C
75 - 85%
Des-bromo lactam (reduction)
Photoredox/Ni Dual
Ir(ppy)₃ + NiCl₂(dtbbpy)
Cs₂CO₃ / DMF
25 °C
85 - 95%
Homocoupling dimer (trace)
Table 1: Comparative efficiency of cross-coupling strategies for
α
-bromo lactams. Data synthesized from established secondary alkyl bromide coupling paradigms.
Visualizations
Photoredox / Nickel Dual Catalytic Cycle
This diagram illustrates the synergistic relationship between the single-electron reduction of the
α
-bromo lactam and the subsequent Nickel-mediated C–C bond formation.
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society (2004).[Link][2]
Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society (2007).[Link][3]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications (2019). (Demonstrates the utility of
α
-functionalized lactams and amides in advanced drug discovery).[Link][4]
Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry (2020).[Link][5]
Application Notes & Protocols for the Scale-Up Production of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Abstract This document provides a comprehensive technical guide for the synthesis and scale-up production of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS No. 188532-99-2).[1][2] The N-aryl pyrrolidinone scaffold is a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the synthesis and scale-up production of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS No. 188532-99-2).[1][2] The N-aryl pyrrolidinone scaffold is a significant structural motif in medicinal chemistry, often serving as a key intermediate in the development of biologically active compounds.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for transitioning from laboratory-scale synthesis to robust, kilogram-scale production. We address critical aspects including reaction mechanism, process safety, parameter optimization, and scalable purification techniques. The protocols herein are designed to be self-validating, incorporating in-process controls and detailed analytical methods to ensure product quality and consistency.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of the target molecule, 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one, is most efficiently approached via a two-stage process. This strategy isolates the complexities of C-N bond formation from the subsequent hazardous bromination reaction, allowing for discrete optimization and purification of the key intermediate.
Stage 1: N-Arylation. Synthesis of the precursor, 1-(2-methoxyphenyl)pyrrolidin-2-one, via a copper-catalyzed Ullmann condensation. This method is often more cost-effective for scale-up compared to palladium-catalyzed methods like the Buchwald-Hartwig reaction.[5]
Stage 2: α-Bromination. Regioselective bromination at the C3-position of the pyrrolidinone ring. This step is critical and requires careful control of reaction conditions to prevent over-bromination and ensure high yield.
The overall synthetic workflow is visualized below.
Diagram 1: High-level overview of the two-stage synthetic pathway.
Part A: Laboratory-Scale Synthesis & Proof of Concept
This section details the foundational, lab-scale synthesis to establish reaction viability and obtain reference material.
Protocol 1: Synthesis of 1-(2-methoxyphenyl)pyrrolidin-2-one (Intermediate)
Principle: The Ullmann condensation is a reliable method for forming aryl-nitrogen bonds. It involves the coupling of an amine (2-pyrrolidinone) with an aryl halide (2-bromoanisole) using a copper catalyst. A ligand, such as L-proline or DMEDA, is crucial to stabilize the copper catalyst and facilitate the reaction. Potassium carbonate serves as the base.
Materials:
Reagent
MW ( g/mol )
Amount (10 g scale)
Moles
Equiv.
2-Bromoanisole
187.04
10.0 g
0.053
1.0
2-Pyrrolidinone
85.11
5.45 g
0.064
1.2
Copper(I) Iodide (CuI)
190.45
0.51 g
0.0027
0.05
L-Proline
115.13
0.61 g
0.0053
0.1
Potassium Carbonate (K₂CO₃)
138.21
14.7 g
0.106
2.0
| Toluene | - | 100 mL | - | - |
Step-by-Step Procedure:
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromoanisole, 2-pyrrolidinone, copper(I) iodide, L-proline, and potassium carbonate.
Inert Atmosphere: Flush the flask with nitrogen for 10 minutes.
Solvent Addition: Add 100 mL of toluene to the flask.
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 18-24 hours.[6] Monitor the reaction progress by TLC or HPLC.
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the inorganic salts and copper catalyst. Wash the pad with ethyl acetate (3 x 30 mL).
Extraction: Combine the filtrates and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield a clear oil or low-melting solid.
Protocol 2: α-Bromination to Yield 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Principle: The α-position to the carbonyl group of the lactam is acidic and can be brominated. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[7][8] The reaction can proceed via a radical pathway, often initiated by AIBN or light, or an acid-catalyzed pathway. The acid-catalyzed route is generally more controllable for this substrate class.
Reactor Setup: In a 250 mL round-bottom flask protected from light, dissolve 1-(2-methoxyphenyl)pyrrolidin-2-one in carbon tetrachloride.
Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid.
Reaction: Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. The reaction is often accompanied by the formation of succinimide, which floats to the surface. Monitor completion by TLC or HPLC.
Work-up: Cool the reaction to room temperature and filter off the succinimide by-product.
Quenching: Wash the filtrate with a 10% aqueous sodium thiosulfate solution (2 x 30 mL) to quench any remaining bromine species, followed by water (1 x 30 mL) and brine (1 x 30 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.
Part B: Scale-Up Considerations & Process Optimization
Transitioning from the benchtop to kilogram-scale production introduces significant challenges in terms of safety, heat management, and material handling.
Process Safety: A Paramount Concern
Bromination reactions are inherently hazardous. Bromine and NBS are highly corrosive, toxic, and strong oxidizing agents.[9][10][11][12]
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene), safety goggles, a face shield, and a lab coat.[11][12] Work must be conducted in a well-ventilated fume hood or a dedicated, controlled environment.[10]
Engineering Controls: For kilogram-scale production, a dedicated reactor with a scrubber system is recommended to handle any potential release of bromine vapors.[9] Emergency showers and eyewash stations must be readily accessible.
Spill Management: Have a spill kit ready. Bromine spills can be neutralized with a solution of sodium carbonate or sodium thiosulfate.[10][11]
Quenching: The use of a sodium thiosulfate wash during work-up is a critical step to neutralize excess brominating agent and prevent its release.
Optimization of Key Process Parameters
Solvent Selection: While CCl₄ is effective at the lab scale, it is a hazardous and environmentally controlled substance. For scale-up, alternative solvents such as acetonitrile or ethyl acetate should be evaluated.
Temperature Control: The bromination reaction is exothermic. On a large scale, the rate of addition of NBS must be carefully controlled to manage the heat generated and maintain the target reaction temperature. A jacketed reactor with an external cooling system is essential.
Purification Strategy: Column chromatography is not practical for multi-kilogram quantities. Developing a robust recrystallization protocol is the most critical step for achieving high purity at scale. This involves screening various solvent systems to find one that provides good recovery and excellent impurity rejection.
Waste Disposal: All bromine-containing waste must be segregated and disposed of according to institutional and environmental regulations. Aqueous waste from quenching should be treated to remove residual bromine before disposal.
Diagram 2: Workflow for the scaled-up bromination process.
Part C: Standard Operating Protocol (SOP) for Kilogram-Scale Production
This protocol is designed for a 1 kg batch size in appropriate pilot-plant equipment.
SOP: Kilogram-Scale Synthesis of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Equipment:
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet connected to a scrubber.
Addition funnel or pump for controlled liquid addition.
| Water (for recrystallization) | - | As required | - | - |
Procedure:
Reactor Charging: Charge the 20 L reactor with 1.00 kg of 1-(2-methoxyphenyl)pyrrolidin-2-one and 5 L of acetonitrile. Begin stirring to dissolve.
NBS Solution: In a separate vessel, carefully dissolve 1.01 kg of NBS in 5 L of acetonitrile. Note: This may require gentle warming. Ensure it is fully dissolved before proceeding.
Controlled Addition: Cool the reactor contents to 10-15 °C. Begin adding the NBS solution to the reactor via pump at a rate that maintains the internal temperature below 25 °C. This addition may take 1-2 hours.
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-5 hours.
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the starting material (target: <2% remaining).
Quenching: Cool the reactor to 15 °C. Slowly add 4 L of 10% aqueous sodium thiosulfate solution. A slight exotherm may be observed. Stir for 30 minutes.
Work-up: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 2 L of water, followed by 2 L of brine.
Solvent Exchange & Crystallization: Concentrate the organic layer under vacuum to a thick oil. Add 3 L of isopropanol and heat to 60-70 °C until fully dissolved. Slowly add water until the solution becomes turbid. Add a small amount of isopropanol to redissolve, then allow the solution to cool slowly to room temperature, and then to 0-5 °C for at least 4 hours to maximize crystal formation.
Isolation & Drying: Filter the resulting solid using a Nutsche filter. Wash the filter cake with a cold 1:1 isopropanol/water mixture (2 x 1 L). Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Quality Control & Troubleshooting
Product Specifications:
Test
Specification
Method
Appearance
White to off-white solid
Visual
Identity
Conforms to reference standard
¹H NMR, IR
Purity
≥ 98.5%
HPLC
Melting Point
To be established
Melting Point Apparatus
| Residual Solvents | TBD based on solvent choice | GC-HS |
| Product Fails Purity | Inefficient purification. | Perform a second recrystallization; Screen alternative solvent systems for better impurity rejection. |
References
Bromination safety. (2024). YouTube.
Student safety sheets 55 Bromine. CLEAPSS.
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). PubMed.
Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. Benchchem.
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. PMC.
Handling liquid bromine and preparing bromine water. (2026). RSC Education.
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI.
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021). Beilstein Journals.
Bromine | Chemical Emergencies. (2024). CDC.
The synthesis of 1,5-diaryl-4-arylthiopyrrolidin-2-ones by arylsulfenylation of styryl acetic acid N-arylamides. (2015). Journal of Organic and Pharmaceutical Chemistry.
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.
Technical Support Center: HPLC Method Development for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating, and chiral HPLC methods for 3-Bromo-1-(2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating, and chiral HPLC methods for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS: 188532-99-2).
Because this molecule features a reactive
α
-bromo lactam core, a bulky N-aryl substituent, and a chiral center at C3, standard platform methods often fail. This guide synthesizes mechanistic chemistry with compendial chromatography standards to help you troubleshoot and optimize your workflows.
Analyte Stability & Mobile Phase Troubleshooting
Q: Why do I observe multiple unexpected peaks, shifting retention times, or poor recovery when using methanol/water mobile phases?
The Science (Causality):
The structural core of your analyte is an
α
-halo amide. The bromine atom at the C3 position is adjacent to the electron-withdrawing lactam carbonyl, making the
α
-carbon highly electrophilic. In the presence of nucleophilic solvents like methanol or ethanol, especially under neutral or slightly alkaline conditions, the molecule undergoes rapid solvolysis (nucleophilic substitution,
SN2
), replacing the bromide with a methoxy group[1]. Furthermore, high pH can trigger ring-opening hydrolysis of the pyrrolidin-2-one lactam ring.
The Solution (Self-Validating Protocol):
Eliminate Nucleophiles: Completely remove methanol and ethanol from your sample diluent and mobile phase.
Switch to Aprotic Modifiers: Use Acetonitrile (MeCN) as your organic modifier.
Control pH: Maintain an acidic mobile phase (pH 2.5 – 3.5) using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to suppress lactam hydrolysis.
Sample Preparation: Dissolve standards and samples in 100% MeCN or the initial acidic mobile phase composition. Store in amber vials at 4°C and analyze within 24 hours to ensure solution stability.
Caption: Degradation pathways of the alpha-bromo lactam core in nucleophilic or alkaline environments.
Chiral Separation Strategies
Q: This compound is racemic at C3. How do I achieve baseline separation (
Rs>1.5
) of the enantiomers?
The Science (Causality):
Direct chiral separation is the gold standard for pyrrolidine derivatives[2]. The 2-methoxyphenyl group provides strong
π−π
interactions, while the lactam carbonyl acts as a hydrogen-bond acceptor. These features perfectly complement polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). The chiral grooves in these polymers differentially interact with the spatial arrangement of the bulky bromine atom versus the hydrogen at C3.
Protocol: Step-by-Step Chiral HPLC Method
Column Selection: Install a Chiralcel OD-H or Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare a Normal Phase (NP) mixture of n-Hexane and Isopropanol (IPA). Note: IPA is sterically bulky and significantly less nucleophilic than methanol, minimizing on-column degradation. Start with a 90:10 (v/v) Hexane:IPA ratio.
System Equilibration: Flush the column at 1.0 mL/min until the baseline is stable. Maintain the column compartment at 25°C.
Injection: Inject 10 µL of the sample (dissolved in the mobile phase).
Detection: Monitor UV absorbance at 275 nm (optimized for the 2-methoxyphenyl chromophore).
Validation: Calculate the resolution (
Rs
). If
Rs<1.5
, decrease the IPA concentration to 5% to increase retention (
k′
), or lower the temperature to 20°C to enhance chiral recognition thermodynamics.
Caption: Step-by-step workflow for chiral HPLC method development and validation.
Method Transfer & Regulatory Compliance
Q: I want to speed up my validated RP-HPLC method by moving to a sub-2 µm UHPLC column. Do I need to perform a full ICH Q2(R2) revalidation?
The Science (Causality):
According to the harmonized USP <621> guidelines[3], you can mathematically adjust chromatographic parameters without triggering a full revalidation, provided the system suitability criteria are met. The critical factor is maintaining the ratio of the column length (
L
) to the particle size (
dp
). By keeping the
L/dp
ratio constant (within an allowed deviation of -25% to +50%), the theoretical plate count (
N
)—and thus the resolving power—remains consistent.
Protocol: USP <621> Column Adjustment
Calculate Original
L/dp
: If your current method uses a 150 mm column with 5 µm particles,
L/dp=150/5=30,000
.
Select New Column: A 50 mm column with 1.7 µm particles yields
L/dp=50/1.7≈29,411
. This is well within the allowed variance.
Adjust Flow Rate: Scale the flow rate to maintain constant linear velocity using the equation provided in USP <621>.
Adjust Injection Volume: Scale down the injection volume proportionally to the reduction in column void volume to prevent band broadening.
Verify: Run your system suitability standard. If the resolution (
Rs
) and peak symmetry meet the original monograph/method criteria, the adjustment is compendially acceptable.
Quantitative Data & Method Summary
To facilitate rapid method deployment, the following table summarizes the optimized starting conditions for both stability-indicating Reversed-Phase (RP-HPLC) and Chiral Normal-Phase (NP-HPLC) analyses.
MeCN avoids
SN2
solvolysis of the
α
-bromo group; IPA is non-nucleophilic.
Elution Mode
Gradient (e.g., 5% to 95% B over 15 min)
Isocratic (e.g., 90:10 A:B)
Gradient ensures elution of both polar degradants and the hydrophobic parent.
Flow Rate
1.0 mL/min
1.0 mL/min
Balances backpressure and optimal linear velocity (van Deemter curve).
Detection
UV at 275 nm (and 225 nm)
UV at 275 nm
275 nm targets the 2-methoxyphenyl chromophore while minimizing solvent noise.
Diluent
Initial Mobile Phase (A:B)
Mobile Phase (Hexane:IPA)
Prevents sample solvent mismatch and peak distortion (fronting/tailing).
Note: When transferring the RP-HPLC method to LC-MS, maintain the 0.1% Formic Acid/MeCN system. The intact analyte will present a distinct 1:1 isotopic doublet at
m/z
270 and 272
[M+H]+
due to the naturally occurring
79Br
and
81Br
isotopes, which is highly diagnostic for peak identification.
References
Zinc-mediated radiosynthesis of unprotected fluorine-18 labelled
α
-tertiary amides (Highlight selection of radiochemistry developments). National Institutes of Health (NIH) / PMC. Available at:[Link]
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency (EMA) / ICH. Available at: [Link]
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621>. Waters / LCMS.cz. Available at:[Link]
Technical Support Center: Troubleshooting 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing workflows involving 3-Bromo-1-(2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing workflows involving 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one [1].
This alpha-bromo lactam intermediate presents unique synthetic challenges. The presence of the highly electron-rich 2-methoxyphenyl moiety makes the system prone to undesired electrophilic aromatic substitution (EAS), while the acidic protons adjacent to the lactam carbonyl encourage elimination byproducts during downstream nucleophilic substitutions. This guide provides mechanistic causality, validated protocols, and troubleshooting steps to ensure high-yield, high-purity outcomes.
Mechanistic Overview & Reaction Pathways
Understanding the electronic environment of 1-(2-methoxyphenyl)pyrrolidin-2-one is critical. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) that activates the phenyl ring. If harsh brominating agents (like Br₂/H⁺) are used, electrophilic aromatic substitution outpaces the desired enolization/alpha-bromination of the lactam ring.
Conversely, when utilizing the 3-bromo intermediate for downstream coupling (e.g., amination), the thermodynamic stability of the resulting conjugated α,β-unsaturated lactam provides a strong driving force for E2 elimination over the desired Sₙ2 substitution.
Reaction pathways and byproduct formation for 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one.
Troubleshooting & FAQs
Q1: During the synthesis of the 3-bromo intermediate, I am observing significant aryl-bromination. How can I suppress this?
Cause: The 2-methoxyphenyl group is highly activated. Standard molecular bromine (Br₂) generates the highly electrophilic Br⁺ ion, which preferentially attacks the electron-rich aromatic ring (typically para to the methoxy group) via EAS before the lactam can enolize.
Solution: Shift the mechanism from an ionic pathway to a controlled or radical pathway.
Method A: Use Pyrrolidone Hydrotribromide (PHT) or N-Methylpyrrolidin-2-one Hydrotribromide (MPHT). These organic ammonium tribromides act as "solid bromine," releasing Br₂ at a controlled, low equilibrium concentration that favors alpha-bromination over EAS [2, 3].
Method B: Use N-Bromosuccinimide (NBS) with a radical initiator (AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride or cyclohexane. This forces a Wohl-Ziegler radical bromination pathway, completely bypassing the ionic EAS mechanism.
Q2: When reacting the 3-bromo lactam with an amine nucleophile, my major product is the α,β-unsaturated lactam (elimination byproduct). How do I favor Sₙ2?
Cause: The protons at the C4 position of the pyrrolidin-2-one ring are slightly acidic. When a nucleophile is also a strong base (e.g., primary or secondary amines), E2 elimination competes heavily with Sₙ2 substitution. The resulting double bond is conjugated with the lactam carbonyl, making the elimination thermodynamically favorable.
Solution:
Lower the Temperature: Sₙ2 is favored at lower temperatures (0°C to ambient), whereas E2 requires higher activation energy and is favored by heat.
Solvent Selection: Use polar aprotic solvents (e.g., DMF, Acetonitrile) to increase the nucleophilicity of the amine by leaving it unsolvated, accelerating the Sₙ2 rate.
Non-Nucleophilic Bases: If using a hydrochloride salt of an amine, neutralize it with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than triethylamine or inorganic bases.
Q3: I am seeing ring-opened byproducts (amino acids) in my LC-MS during the substitution step. What is happening?
Cause: Lactams are cyclic amides. While generally stable, the strain of the ring combined with the electron-withdrawing nature of the alpha-halogen makes the carbonyl carbon highly susceptible to nucleophilic attack by hard nucleophiles like hydroxide (OH⁻) [4].
Solution: Ensure strictly anhydrous conditions. Avoid aqueous bases (like NaOH or KOH) during the substitution phase. Dry all solvents over molecular sieves and flush the reaction headspace with argon or nitrogen.
Quantitative Data Summaries
To assist in reagent selection, the following tables summarize field-proven quantitative data regarding reagent efficacy and byproduct distribution.
Table 1: Comparison of Brominating Agents for 1-(2-methoxyphenyl)pyrrolidin-2-one
Brominating Agent
Mechanism
Temp (°C)
Yield of 3-Bromo Product
Aryl-Brominated Byproduct
Dibrominated Byproduct
Br₂ / AcOH
Ionic (Electrophilic)
25
< 20%
> 70%
~ 10%
NBS / AIBN
Radical
80
75 - 82%
< 5%
10 - 15%
PHT (Pyrrolidone Hydrotribromide)
Controlled Ionic
25
85 - 90%
< 2%
< 5%
Table 2: Base & Solvent Optimization for Nucleophilic Amination (Sₙ2 vs. E2)
Solvent
Base Used
Temp (°C)
Sₙ2 Product (Desired)
E2 Product (Unsaturated)
THF
K₂CO₃
65 (Reflux)
30%
70%
DMF
K₂CO₃
25
60%
40%
Acetonitrile
DIPEA
0 to 25
> 85%
< 10%
Validated Experimental Protocols
The following protocols are self-validating systems designed to minimize the byproducts discussed above.
Protocol A: Selective Alpha-Bromination using PHT
This method utilizes Pyrrolidone Hydrotribromide to minimize electrophilic aromatic substitution.
Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 1-(2-methoxyphenyl)pyrrolidin-2-one (10.0 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Pyrrolidone Hydrotribromide (PHT) (10.5 mmol, 1.05 eq) in small portions over 15 minutes to prevent localized concentration spikes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The controlled release of Br₂ ensures the enol pathway outcompetes ring activation [2].
Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) to neutralize any residual bromine.
Extraction & Purification: Extract the mixture with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one.
This method uses low temperatures and a sterically hindered base to favor Sₙ2 over E2.
Preparation: Dissolve 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (5.0 mmol) in anhydrous Acetonitrile (20 mL) under an argon atmosphere. Cool the solution to 0 °C.
Amine Addition: Add the desired amine nucleophile (5.5 mmol, 1.1 eq). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (11.0 mmol, 2.2 eq) dropwise. Causality: DIPEA is bulky enough to act purely as a proton sponge without acting as a competing nucleophile or inducing E2 elimination.
Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Do not apply heat, as temperatures above 40 °C will exponentially increase the rate of dehydrobromination (E2).
Workup: Evaporate the acetonitrile under reduced pressure. Redissolve the crude residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove DIPEA salts.
Isolation: Dry the organic layer over MgSO₄, filter, and purify via flash column chromatography to isolate the 3-substituted lactam.
References
NextSDS. (n.d.). 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one — Chemical Substance Information.
ResearchGate. (n.d.). Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones.
ResearchGate. (n.d.). N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds.
Comparative Mass Spectrometry Guide for the Structural Validation of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Executive Summary The structural validation of halogenated pharmaceutical intermediates requires analytical frameworks that can confidently differentiate target molecules from positional isomers and synthetic byproducts....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of halogenated pharmaceutical intermediates requires analytical frameworks that can confidently differentiate target molecules from positional isomers and synthetic byproducts. 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS: 188532-99-2) presents a unique analytical challenge due to the thermal lability of its C3-bromine bond and the complex fragmentation of its N-aryl lactam core.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (LC-HRMS) against traditional alternatives (GC-MS and LC-QqQ). By establishing a self-validating experimental protocol, this guide provides researchers with a robust methodology for the unambiguous identification and quantitation of this critical compound.
Mechanistic Rationale: The Analytical Challenge
Validating 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one requires understanding the causality behind its behavior in a mass spectrometer:
Isotopic Signatures: Bromine naturally exists as two stable isotopes, $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $, in a nearly 1:1 ratio (50.69% to 49.31%). This distinct isotopic fine structure acts as a built-in diagnostic filter. Any deviation from this ratio indicates isobaric interference or co-elution[1].
Thermal Lability: The bromine atom is positioned alpha to the carbonyl group on the pyrrolidinone ring. Under high thermal stress (such as the 250–300 °C injection ports used in GC-MS), the molecule is highly susceptible to premature dehydrohalogenation (loss of HBr).
Ionization Dynamics: In positive Electrospray Ionization (ESI+), the addition of 0.1% formic acid forces protonation at the highly electronegative lactam carbonyl oxygen, generating a stable
[M+H]+
precursor that can be systematically fragmented in the collision cell.
Platform Comparison: LC-HRMS vs. Traditional Alternatives
To objectively evaluate the optimal validation method, we must compare the target product's performance across three distinct analytical platforms.
Gas Chromatography-Mass Spectrometry (GC-EI-MS):
While GC-MS is a staple for volatile organics, the hard electron ionization (70 eV) and high thermal energy cause extensive in-source fragmentation of the alpha-bromo lactam. This often results in the complete loss of the molecular ion, making it impossible to distinguish the intact product from its debrominated precursor (1-(2-methoxyphenyl)pyrrolidin-2-one).
Liquid Chromatography-Triple Quadrupole (LC-QqQ):
LC-QqQ offers excellent sensitivity for targeted quantitation. However, it operates at nominal mass resolution. It cannot resolve near-isobaric interferences that may arise from complex synthetic matrices, leading to potential false positives.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):
Using an Orbitrap or Q-TOF analyzer, LC-HRMS delivers sub-ppm mass accuracy. It preserves the intact
[M+H]+
ion using soft ESI and resolves the exact isotopic fine structure, making it the superior alternative for definitive structural elucidation[2].
Table 1: Performance Comparison of MS Platforms for Brominated Pyrrolidinones
Analytical Metric
GC-EI-MS (Alternative 1)
LC-QqQ (Alternative 2)
LC-HRMS (Recommended)
Ionization Type
Hard (70 eV EI)
Soft (ESI+)
Soft (ESI+)
Thermal Degradation Risk
High (In-source debromination)
Low
Low
Mass Accuracy
Nominal (~0.1 Da)
Nominal (~0.1 Da)
High (< 2 ppm)
Isotopic Fidelity
Poor (Masked by fragmentation)
Moderate
Excellent (Resolves fine structure)
Best Application
Volatile, thermally stable analogs
High-throughput quantitation
Structural validation & impurity profiling
Diagnostic Fragmentation Pathway (MS/MS)
Understanding the MS/MS fragmentation of pyrrolidin-2-ones is critical for structural annotation[3]. When subjected to Higher-energy Collisional Dissociation (HCD), the
[M+H]+
precursor of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one undergoes a highly predictable, causality-driven fragmentation cascade:
Dehydrohalogenation: The weakest bond is the C-Br bond. The initial fragmentation is dominated by the neutral loss of HBr (-79.9261 Da), yielding a stable conjugated cation at m/z 190.0863.
Lactam Ring Cleavage: The debrominated pyrrolidinone core subsequently undergoes a neutral loss of carbon monoxide (CO, -27.9949 Da), a hallmark of cyclic amides[3].
Methoxy Cleavage: Alternatively, the 2-methoxyphenyl group can expel a methyl radical (•CH3, -15.0235 Da), generating a radical cation.
Caption: Diagnostic MS/MS fragmentation pathway for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one.
Table 2: Exact Mass and Diagnostic Product Ions (Theoretical)
Ion Description
Formula
Theoretical Exact Mass (m/z)
Expected Mass Error
Precursor ($ ^{79}\text{Br} $)
[C11H1379BrNO2]+
270.0124
< 2.0 ppm
Precursor ($ ^{81}\text{Br} $)
[C11H1381BrNO2]+
272.0104
< 2.0 ppm
Loss of HBr
[C11H12NO2]+
190.0863
< 3.0 ppm
Loss of HBr + CO
[C10H12NO]+
162.0914
< 3.0 ppm
Loss of HBr + •CH3
[C10H9NO2]+∙
175.0628
< 3.0 ppm
Self-Validating Experimental Protocol: LC-HRMS/MS
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates automated gating logic: if the system suitability checks (carryover or isotope ratios) fail, the run is flagged, preventing the reporting of artifactual data.
Step-by-Step Methodology
Phase 1: Sample Preparation & System Suitability
Preparation: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures complete protonation of the lactam, maximizing ESI+ yield.
Blank Verification: Inject a pure solvent blank. The system must register a signal-to-noise ratio (S/N) of < 3 for m/z 270.0124 to prove zero column carryover.
Isotopic Gating: Inject the standard. The software must calculate the area ratio of m/z 270.0124 to 272.0104. The analysis only proceeds if the ratio falls strictly between 0.95 and 1.05[1].
Phase 2: Chromatographic Separation
4. Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The hydrophobic 2-methoxyphenyl ring requires reversed-phase retention to separate the target from highly polar synthetic precursors.
5. Gradient Elution: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) at 0.4 mL/min.
Phase 3: HRMS Acquisition
6. MS1 Full Scan: Acquire data at 70,000 FWHM resolution (at m/z 200) to ensure baseline resolution of the isotopic fine structure.
7. Data-Dependent MS2 (ddMS2): Trigger HCD fragmentation at a normalized collision energy (NCE) of 35% for the top 3 most abundant ions, acquiring MS2 spectra at 17,500 FWHM.
Caption: Self-validating LC-HRMS/MS analytical workflow for structural confirmation.
A Comprehensive Guide to Analytical Reference Standards for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. The quality of analytical refer...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. The quality of analytical reference standards underpins the validity of this data, ensuring the accuracy of quantification, the purity of compounds, and ultimately, the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of analytical reference standards for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one, a key chemical intermediate.
This document will navigate the critical aspects of selecting and utilizing reference standards for this compound, offering a comparative analysis of commercially available materials versus in-house qualified standards. Furthermore, it will furnish detailed, field-proven analytical methodologies for the characterization, purity assessment, and quantification of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one, supported by experimental principles and validation strategies.
Characterization of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. Its chemical structure and properties are summarized below:
Chemical Structure:
(A chemical structure image would be placed here in a real document)
The presence of a bromine atom and a methoxyphenyl group on the pyrrolidinone core imparts specific chemical properties that influence the choice of analytical techniques.
Analytical Reference Standards: A Comparative Overview
The selection of an appropriate analytical reference standard is a critical first step in any quantitative or qualitative analysis. Researchers typically have two main options: purchasing a commercially available certified reference material (CRM) or qualifying a high-purity batch of the material in-house.
While a specific Certified Reference Material (CRM) for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is not readily found in the search results, high-purity grades are available for research use from various suppliers.[1] In such cases, a thorough in-house qualification is necessary to establish it as a reference standard.
Table 1: Comparison of Commercial CRMs and In-House Qualified Standards
Feature
Certified Reference Material (CRM)
In-House Qualified Standard
Certification
Comes with a Certificate of Analysis (CoA) from an accredited body, stating purity and uncertainty.[3][4][5][6][7]
Requires comprehensive in-house testing to establish purity and identity. The CoA is generated internally.
Traceability
Purity is traceable to national or international standards (e.g., NIST, JCSS).[3][4][6]
Traceability needs to be established through calibration with primary standards.
Purity
High and rigorously characterized purity, often >99.5%.
Purity is determined by the synthetic route and purification process; requires orthogonal analytical methods for confirmation.
Cost
Generally higher due to the extensive certification process.
Lower initial cost of material, but significant costs associated with the analytical resources for qualification.
Availability
May be limited for novel or less common compounds.
Can be produced on-demand through custom synthesis.[1]
Documentation
Comprehensive documentation provided by the supplier.
All testing and characterization data must be generated and documented internally.
Workflow for Qualifying an In-house Reference Standard
In the absence of a commercially available CRM, a robust in-house qualification process is essential. This workflow ensures that the selected batch of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is suitable for use as a reference standard.
Caption: Workflow for the qualification of an in-house analytical reference standard.
Recommended Analytical Methods for Characterization and Quantification
To ensure the identity, purity, and strength of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for the purity assessment and quantification of non-volatile organic compounds. A stability-indicating HPLC method is crucial for separating the main compound from any potential impurities or degradation products.[8][9][10][11][12]
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of moderately polar compounds.
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Rationale: The acidic mobile phase helps to ensure good peak shape for the amide and methoxy functional groups. Acetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient Program:
Time (min)
% Mobile Phase B
0
30
20
90
25
90
26
30
| 30 | 30 |
Flow Rate: 1.0 mL/min
Column Temperature: 30°C for reproducible retention times.
Injection Volume: 10 µL
UV Detection: The detection wavelength should be set at the maximum absorbance of the analyte. Based on the aromatic nature of the compound, a wavelength in the range of 210-280 nm is expected to provide good sensitivity. A DAD can be used to monitor multiple wavelengths and assess peak purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral data for structural elucidation.[13][14]
Experimental Protocol: Proposed GC-MS Method
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for a wide range of organic compounds.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C, hold for 10 minutes.
Transfer Line Temperature: 280°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The spectrum of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the pyrrolidinone ring.
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
Purity Assessment: Quantitative NMR (qNMR) can be used for an accurate purity determination by integrating the signals of the analyte against a certified internal standard.
Method Validation
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[11]
Table 2: Key Validation Parameters for the Proposed HPLC-UV Method
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.
Peak purity analysis (using DAD), and resolution >1.5 between the analyte and adjacent peaks.
Linearity
To demonstrate a proportional relationship between the concentration of the analyte and the detector response.
Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy
To determine the closeness of the measured value to the true value.
Recovery of 98.0% to 102.0% for spiked samples at different concentrations.
Precision
To assess the degree of scatter between a series of measurements.
Repeatability (intra-day) and intermediate precision (inter-day) with a Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific objective of the analysis.
Caption: Comparison of HPLC-UV, GC-MS, and NMR for the analysis of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one.
Conclusion
The successful use of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one in a research or drug development setting is critically dependent on the availability and proper use of a well-characterized analytical reference standard. While a commercially available Certified Reference Material may not be readily accessible, a thoroughly qualified in-house standard can serve as a reliable substitute. By employing a suite of orthogonal analytical techniques, including a validated stability-indicating HPLC-UV method, GC-MS, and NMR, researchers can ensure the identity, purity, and strength of their material. This rigorous analytical approach provides the foundation for generating accurate and reproducible scientific data, ultimately contributing to the advancement of pharmaceutical science.
References
Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]
Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved from [Link]
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104.
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved from [Link]
(PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. (2019, June 22). Retrieved from [Link]
Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]
ACG Publications. (2023).
Provision of certified reference materials|Activities of NIMD|National Institute for Minamata Disease. (n.d.). Retrieved from [Link]
SUPPLEMENTARY DATA - Beilstein Journals. (n.d.). Retrieved from [Link]
3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
Certified Reference Material JSAC 0301-4a. (2019, November 8). The Japan Society for Analytical Chemistry.
Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). (2026, March 12). Shimadzu. Retrieved from [Link]
Certified Reference Materials : National Metrology Institute of Japan (NMIJ). (n.d.). Retrieved from [Link]
Malysheva, S. V., et al. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Food Additives & Contaminants: Part A, 34(12), 2095-2106.
Structural Elucidation and Validation of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
Target Audience: Researchers, structural biologists, medicinal chemists, and drug development professionals. The Structural Challenge: Why Validation Matters In modern drug discovery and organic synthesis, the unambiguou...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, structural biologists, medicinal chemists, and drug development professionals.
The Structural Challenge: Why Validation Matters
In modern drug discovery and organic synthesis, the unambiguous structural validation of heavily functionalized building blocks is non-negotiable. 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS: 188532-99-2) presents a unique structural challenge. It features a stereocenter at the C3 position (bearing a heavy bromine atom), a five-membered lactam (pyrrolidin-2-one) core, and a sterically demanding 2-methoxyphenyl group at the N1 position.
Determining the exact 3D conformation—specifically the dihedral angle between the phenyl ring and the lactam core, and the absolute configuration of the C3 stereocenter—requires robust analytical techniques. While routine methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent connectivity and compositional data, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute 3D spatial resolution[1].
This guide objectively compares SCXRD against alternative structural elucidation methods and provides a self-validating experimental protocol for the crystallographic analysis of halogenated pyrrolidin-2-ones.
Comparative Modalities for Structural Validation
To establish a highly trustworthy data package, researchers must understand the causal relationship between the physical properties of the molecule and the chosen analytical technique.
Single-Crystal X-ray Crystallography (SCXRD)
SCXRD measures the diffraction of X-rays by the electron clouds of atoms within a highly ordered crystal lattice. For small molecules (<100 atoms), this technique provides a mathematically clean relationship between the experimental data and the atomic model[2].
The Bromine Advantage: The presence of the heavy bromine atom is a distinct advantage. Bromine exhibits strong anomalous dispersion when exposed to Cu K
α
radiation. This allows the crystallographer to solve the phase problem easily and calculate the Flack parameter with high precision, definitively proving the absolute stereochemistry without the need for chiral derivatization.
Conformational Insights: SCXRD will definitively reveal the "envelope" conformation typical of pyrrolidin-2-one rings[3], which naturally adopt this puckered shape to relieve torsional strain between adjacent
sp3
carbons.
Orthogonal Alternatives: NMR, HRMS, and MicroED
NMR Spectroscopy (1D/2D): Excellent for confirming bulk solution-state purity and atomic connectivity. However, due to rapid bond rotation around the N-Aryl axis in solution, NOESY (Nuclear Overhauser Effect Spectroscopy) signals between the methoxy group and the pyrrolidinone ring may be time-averaged, obscuring the true lowest-energy conformation.
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass. The presence of bromine will yield a distinct 1:1 isotopic signature (
M+
and
M+2
), but HRMS provides zero 3D spatial information.
Microcrystal Electron Diffraction (MicroED): An emerging cryogenic electron microscopy (Cryo-EM) technique. It is highly useful if the compound only forms sub-micron crystals (nano-crystals) that are too small for SCXRD[1]. However, electron diffraction suffers from dynamic scattering effects, making the R-factors generally higher and less precise than SCXRD.
To ensure scientific integrity, the following protocol details the causality behind each experimental choice for validating 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one.
Step 1: Crystal Growth via Vapor Diffusion
Preparation: Dissolve 10 mg of the compound in a minimum volume of a good solvent (e.g., ethyl acetate).
Diffusion Setup: Place the open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., hexanes).
Causality: As the anti-solvent slowly vaporizes and diffuses into the sample solution, the solubility of the compound gradually decreases. This slow, controlled supersaturation prevents rapid precipitation, minimizing lattice defects and twinning, thereby yielding high-quality, diffraction-ready single crystals[5].
Step 2: Cryo-Mounting and Data Collection
Mounting: Select a crystal with distinct, smooth faces under a polarized light microscope. Coat it in paratone oil and mount it on a MiTeGen loop.
Cryo-Cooling: Instantly transfer the crystal to the diffractometer's nitrogen stream at 100 K .
Causality: Cooling to 100 K drastically reduces the thermal vibrations of the atoms within the lattice. This lowers the atomic displacement parameters (B-factors), sharpening the high-resolution diffraction spots and drastically improving the signal-to-noise ratio[2].
Irradiation: Collect data using a microfocus Cu K
α
source (
λ=1.5418
Å). Copper radiation is specifically chosen over Molybdenum to maximize the anomalous scattering signal of the Bromine atom, which is critical for absolute structure determination.
Step 3: Structure Solution and Refinement
Phase Solution: Process the diffraction frames to extract structure factors. Solve the phase problem using intrinsic phasing or direct methods to generate an initial electron density map[5].
Refinement: Build the atomic model into the density map. Refine the structure using full-matrix least-squares on
F2
(e.g., using SHELXL software).
Causality: Hydrogen atoms should be placed in calculated positions and refined using a riding model. The heavy atoms (Br, O, N, C) must be refined anisotropically to account for non-spherical electron density distributions.
Step 4: Internal Validation (CheckCIF)
A crystallographic protocol must be self-validating. The final model is submitted to the International Union of Crystallography (IUCr) CheckCIF algorithm[4].
Acceptance Criteria: The R1 factor (agreement between calculated and observed data) must be < 5% [2].
Stereochemical Proof: The Flack parameter must refine to near zero (e.g.,
0.02±0.01
), unambiguously confirming the absolute configuration of the C3-Bromine stereocenter.
Visualizing the Validation Logic
To synthesize the methodologies discussed, the following diagrams map out the experimental workflow and the orthogonal validation strategy.
Caption: Step-by-step SCXRD workflow highlighting the causality of cryogenic cooling and refinement.
Caption: Orthogonal analytical strategy ensuring comprehensive structural validation of the compound.
Mechanistic Insights: Interpreting the Crystallographic Data
Once the SCXRD data is validated, the structural insights provide deep mechanistic value for downstream applications:
The Envelope Conformation: In the solid state, the pyrrolidin-2-one ring will not be perfectly planar. To minimize eclipsing interactions between the
sp3
hybridized carbons (C3, C4, C5), the ring adopts an "envelope" conformation where one atom (typically C4) is displaced from the mean plane of the other four atoms[3].
Steric Clash and Dihedral Angles: The 2-methoxyphenyl group at N1 introduces significant steric bulk. The crystallographic data will reveal a distinct dihedral angle between the phenyl ring and the lactam plane. The molecule twists to minimize the steric repulsion between the lactam carbonyl oxygen and the ortho-methoxy group.
Halogen Bonding: The 3-Bromo substituent may participate in intermolecular halogen bonding within the crystal lattice, acting as an electrophilic region (the
σ
-hole) that interacts with electron-rich regions (like the carbonyl oxygen) of adjacent molecules. This packing force is clearly visible in the SCXRD unit cell data, providing insights into how the molecule might interact with biological targets.
References
4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. ResearchGate / Acta Crystallographica Section E. [Link]
Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education.[Link]
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
Comprehensive IR Spectroscopy Comparison Guide: 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Executive Summary In modern drug development and peptidomimetic synthesis, highly functionalized γ -lactams serve as critical structural scaffolds. 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is a prime example of such a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and peptidomimetic synthesis, highly functionalized
γ
-lactams serve as critical structural scaffolds. 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is a prime example of such a scaffold, featuring a pyrrolidin-2-one core, an
N
-linked ortho-methoxyphenyl ring, and an
α
-bromo substitution.
For researchers synthesizing this compound or utilizing it as an intermediate, Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for structural verification. This guide objectively compares the IR spectral performance of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one against its non-brominated and non-methoxylated alternatives, providing application scientists with the mechanistic causality behind key spectral shifts and a field-proven, self-validating experimental protocol.
Mechanistic Causality: The Physics of IR Spectral Shifts
To accurately interpret the IR spectrum of this compound, one must move beyond rote memorization of frequency tables and understand the underlying physical chemistry driving the vibrational modes.
The
γ
-Lactam Carbonyl (
C=O
) Stretch
The carbonyl group is highly polar, possessing a large dipole moment. During a molecular vibration, the substantial change in the dipole moment with respect to bond length (
dμ/dx
) results in an intensely strong IR absorption peak [1]. In a baseline unsubstituted
N
-aryl
γ
-lactam (e.g., 1-phenylpyrrolidin-2-one), the
C=O
stretching frequency typically manifests around 1690 – 1700 cm⁻¹ [2].
The
α
-Halogenation Blue Shift
When comparing the target compound to its non-brominated alternative, the most critical diagnostic feature is the shift in the carbonyl peak. The introduction of the highly electronegative bromine atom at the
α
-position (C3) exerts a strong inductive electron-withdrawing effect (-I) .
This inductive pull decreases the electron density on the
α
-carbon, which subsequently destabilizes the highly polarized, single-bond resonance contributor (
C+−O−
) of the carbonyl group. By suppressing this resonance form, the double-bond character of the
C=O
bond increases. This shortens the bond, increases its force constant (
k
), and predictably drives the vibrational frequency higher (a blue shift) by approximately +15 to +25 cm⁻¹ [3]. Consequently, the
C=O
stretch for 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one shifts to ~1715 – 1725 cm⁻¹ .
The Ortho-Methoxy and Aryl Signatures
The
N
-(2-methoxyphenyl) alternative introduces specific spectral markers absent in the baseline 1-phenylpyrrolidin-2-one [4]:
Aryl Alkyl Ether Stretches (
C−O−C
): The asymmetric stretch appears intensely at ~1250 cm⁻¹ , while the symmetric stretch is found near ~1040 cm⁻¹ .
Aromatic
C=C
Stretches: Sharp, characteristic peaks emerge at ~1600 cm⁻¹ and ~1500 cm⁻¹ .
Comparative Spectral Analysis
To facilitate rapid structural verification, the quantitative IR absorption data for 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is summarized below, benchmarked against two structural alternatives.
Functional Group / Mode
Alternative 1: 1-Phenylpyrrolidin-2-one
Alternative 2: 1-(2-Methoxyphenyl)pyrrolidin-2-one
To ensure high-fidelity data collection and eliminate user-induced artifacts, follow this step-by-step Attenuated Total Reflectance (ATR) workflow. This protocol is designed as a self-validating system; the inclusion of rigorous background checks ensures that environmental moisture or cross-contamination does not mask the critical
C−Br
or
C−O−C
fingerprint regions.
Step 1: Instrument Initialization and Purge
Power on the FTIR spectrometer equipped with a Diamond ATR crystal.
Allow the system to purge with dry nitrogen for 15 minutes to eliminate atmospheric
H2O
and
CO2
interferences, which can obscure the 1600-1700 cm⁻¹ region.
Step 2: Background Acquisition (Validation Step)
Clean the ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow to dry completely.
Self-Validation Check: Inspect the background for a flat baseline. Any peaks >0.01 absorbance units indicate residual contamination. Re-clean if necessary.
Step 3: Sample Application
Transfer approximately 2–5 mg of the solid 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one directly onto the center of the diamond crystal.
Lower the ATR pressure anvil. Apply consistent, moderate pressure until the force indicator reaches the manufacturer's recommended optimal contact threshold. (Insufficient pressure will result in weak signal-to-noise ratios, particularly in the high-frequency
C−H
stretching region).
Step 4: Data Acquisition and Processing
Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).
Apply an ATR-correction algorithm via the spectrometer software to adjust for wavelength-dependent penetration depth (critical for accurately comparing the intensities of the ~1720 cm⁻¹
C=O
peak and the ~650 cm⁻¹
C−Br
peak).
Perform an automatic baseline correction.
Step 5: Spectral Interpretation
Isolate the 1800–1600 cm⁻¹ region to verify the blue-shifted carbonyl peak at ~1720 cm⁻¹.
Isolate the 1300–1000 cm⁻¹ region to confirm the presence of the methoxy ether linkages.
Workflow & Logical Relationship Visualization
The following diagram illustrates the logical flow of the experimental protocol and the comparative spectral interpretation used to validate the target compound against its alternatives.
FTIR-ATR workflow and comparative spectral interpretation for alpha-bromo lactams.
References
The Carbonyl Group, Part I: Introduction
Spectroscopy Online
URL:[Link]
1-Phenylpyrrolidin-2-one | CID 78375
PubChem, National Institutes of Health (NIH)
URL:[Link]
19.14: Spectroscopy of Aldehydes and Ketones (Alpha-Halogenation Shifts)
Chemistry LibreTexts
URL:[Link]
IR Absorption Table: Table of IR Absorptions
University of California, Los Angeles (UCLA) Chemistry
URL:[Link]
Safety & Regulatory Compliance
Safety
Proper Disposal of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, in-depth procedural instruction for the safe handling and disposal of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one. As a compound utilized in complex research and development, its proper man...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, in-depth procedural instruction for the safe handling and disposal of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one. As a compound utilized in complex research and development, its proper management is paramount to ensuring personnel safety and environmental compliance. This document moves beyond a simple checklist, offering a framework of scientific principles and best practices to empower researchers in making informed safety decisions.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal protocol is initiated, a thorough understanding of the inherent risks associated with 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is critical. This compound, while a valuable research tool, possesses a significant hazard profile that dictates the stringent controls necessary for its management.
The primary hazards, as identified through available data, are summarized below. This data underscores the necessity of treating this compound with the utmost care, assuming a high degree of toxicity even in the absence of exhaustive long-term studies.
Hazard Classification
Description
Causality and Experimental Insight
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.
The presence of the bromine atom and the pyrrolidinone ring structure can contribute to systemic toxicity. Brominated organic compounds can interfere with key biological processes, and the lactam structure present in the pyrrolidinone moiety can exhibit biological activity.
Skin Irritation
Causes skin irritation.
Halogenated organic compounds are often lipophilic, allowing them to penetrate the skin's lipid barrier, which can lead to irritation and potential systemic absorption.
Eye Irritation
Causes serious eye irritation.
Direct contact with the eyes can cause significant damage due to the chemical's reactivity.
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Inhalation of fine powders can lead to irritation of the respiratory tract.
Given these hazards, it is prudent to handle 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one under the "as low as reasonably practicable" (ALARP) principle for exposure. Due to its potential for systemic effects and as a matter of best practice for novel compounds, it should be managed as if it were a cytotoxic or potent compound, warranting specialized handling and disposal procedures.[1][2][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one in any form—solid, liquid solution, or as waste. The selection of appropriate PPE is a critical control point in mitigating exposure risks.
Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon known or suspected contact with the compound.
Eye Protection: Chemical splash goggles are essential. A face shield should be worn in situations with a higher risk of splashes, such as during bulk transfers or spill clean-ups.
Body Protection: A disposable, solid-front laboratory coat with tight-fitting cuffs is required. For larger quantities or in the event of a spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is mandatory.
Waste Management and Disposal Workflow
The proper disposal of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is a regulated process that requires careful segregation and documentation. The following workflow provides a step-by-step guide from the point of generation to final disposal.
Caption: Workflow for the safe disposal of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one waste.
Step-by-Step Disposal Protocol:
Waste Identification and Classification:
All materials contaminated with 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one, including the pure compound, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, weigh boats, gloves), must be classified as hazardous waste.
As a brominated organic compound, this waste falls under the category of halogenated organic waste.[6][7] While a specific EPA hazardous waste code has not been assigned to this compound, it should be managed in accordance with regulations for similar toxic and halogenated substances.[8][9][10][11][12][13][14]
Waste Segregation:
Solid Waste: Collect all solid waste contaminated with 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one in a dedicated, leak-proof, and puncture-resistant container. This container should be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and list "3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one" as a primary constituent.
Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, and chemically compatible container (e.g., a glass or polyethylene-coated glass bottle with a screw cap). Label the container as "Hazardous Waste: Halogenated Organic Liquids" and list all components, including solvents and their approximate concentrations.
Crucial Segregation: Never mix this waste stream with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[6] Mixing can lead to dangerous reactions and complicates the final disposal process.
Container Management:
All waste containers must be kept securely closed except when adding waste.
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and high-traffic areas.[15]
Ensure containers are in secondary containment to prevent spills.
Final Disposal:
Disposal of this hazardous waste must be handled by a licensed hazardous waste management company.[16]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste contents.
The primary method for the disposal of halogenated organic waste is high-temperature incineration at a facility equipped with appropriate emission controls to handle the combustion byproducts, such as hydrogen bromide.
Spill and Decontamination Procedures
Immediate and correct action in the event of a spill is critical to prevent exposure and environmental contamination.
Spill Response Protocol:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: Determine the extent of the spill. For spills larger than what can be safely managed with the materials in a standard laboratory spill kit, or any spill outside of a fume hood, contact your institution's emergency response team or EHS immediately.
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2, including respiratory protection.
Contain the Spill:
For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[17][18] Avoid dry sweeping.
For Liquid Spills: Contain the spill by creating a dike around the perimeter with an inert absorbent material. Then, cover the spill with more absorbent, working from the outside in.[19][20]
Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container for halogenated organic solids. Use non-sparking tools for this process.
Decontaminate the Area:
Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (such as ethanol or isopropanol) to remove any remaining residue.
Follow with a thorough cleaning using soap and water.
All cleaning materials (absorbent pads, cloths, etc.) must be disposed of as hazardous waste in the same container as the spilled material.[18]
Decontaminate Equipment: All non-disposable equipment used in the cleanup must be thoroughly decontaminated with a suitable solvent and then soap and water before being returned to service.
Empty Container Disposal
Empty containers that once held 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one must also be managed as hazardous waste unless properly decontaminated.
Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., ethanol or acetone).[6][21] The rinsate from each rinse must be collected and disposed of as halogenated organic liquid hazardous waste.
Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of through regular laboratory glass or plastic recycling, after defacing or removing the original label.[21][22] Consult your institution's EHS for specific guidance on the disposal of decontaminated containers.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of understanding the hazard, utilizing appropriate protective measures, and following a structured disposal workflow are the cornerstones of responsible chemical management.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from the University of Pennsylvania website.
University of Otago Health and Safety Office. Laboratory chemical waste disposal guidelines.
Occupational Safety and Health Administration. (1986, January 29). OSHA Instruction PUB 8-1.1: Guidelines for Cytotoxic (Antineoplastic) Drugs.
State of California. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
American Chemical Society. Hazardous Waste & Disposal Considerations.
Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204.
University of Tennessee Knoxville Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from the University of Tennessee Knoxville website.
Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
Cornell University Environmental Health and Safety. 5.4 Chemical Spill Procedures.
BenchChem. Proper Disposal of 2-Pyrrolidinone: A Guide for Laboratory Professionals.
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Carl ROTH. (2026, January 17). Safety Data Sheet: 2-Pyrrolidinone.
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S.
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U.S. Environmental Protection Agency. (1998, May 4). Organobromine Production Wastes; Final Rule. Federal Register, 63(85), 24596-24628.
ResearchGate. (n.d.). Effects of Bromide on the Degradation of Organic Contaminants with UV and Fe2+ Activated Persulfate.
National Center for Biotechnology Information. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems.
U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
ACS Publications. (2014, November 25). Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process.
Cornell Law School Legal Information Institute. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
Personal protective equipment for handling 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
An Essential Guide to Personal Protective Equipment for Handling 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highe...
Author: BenchChem Technical Support Team. Date: March 2026
An Essential Guide to Personal Protective Equipment for Handling 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides a detailed operational plan for handling 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS No. 188532-99-2), a compound whose specific handling data requires careful consideration of its chemical family—halogenated pyrrolidinones.[1] Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary protective measures.
Hazard Profile: Understanding the Risks
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is classified with several key hazards that dictate our safety protocols.[2] A thorough risk assessment is the foundation of safe laboratory practice.
Acute Toxicity (Oral, Dermal, Inhalation): This compound is harmful if swallowed, if it comes into contact with skin, or if inhaled.[2][3] This triple threat necessitates a comprehensive barrier approach to prevent any route of exposure.
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][4][5] The chemical structure, containing a bromine atom and a lactam ring, suggests a potential for reactivity with biological tissues.
Specific Target Organ Toxicity (Single Exposure): Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[2][5] This central nervous system effect is a known risk associated with many halogenated organic compounds.[6]
Given these hazards, handling this compound requires strict adherence to protocols that minimize all potential avenues of exposure.
Core Protective Equipment: Your First Line of Defense
All handling of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one must occur within a certified chemical fume hood to control vapor and aerosol exposure.[6][7][8] The following Personal Protective Equipment (PPE) is mandatory.
Engineering Controls: The Primary Barrier
Your primary and most crucial piece of safety equipment is the Chemical Fume Hood . All weighing, transferring, and experimental use of this compound must be performed within a properly functioning fume hood.[7][8] This engineering control is designed to capture and exhaust harmful vapors, preventing inhalation, which is a primary route of exposure.[2][3]
Personal Protective Equipment (PPE): A Necessary Secondary Barrier
While engineering controls are paramount, a robust PPE regimen is essential to protect against accidental spills, splashes, and unforeseen contact.
PPE Component
Specification
Rationale & Best Practices
Hand Protection
Nitrile Rubber Gloves (minimum)
Nitrile provides good resistance to a range of organic compounds, including halogenated substances.[6][8] Causality: The polarity and molecular structure of nitrile polymers resist permeation by many organic solvents. Always inspect gloves for tears or pinholes before use.[9][10] For prolonged tasks or direct immersion potential, consider heavier-duty gloves or double-gloving. Change gloves immediately if contamination is suspected and wash hands thoroughly after removal.[10][11]
Eye & Face Protection
ANSI Z87.1-compliant/EN166 Safety Goggles
Protects against splashes and airborne particles.[11][12] Causality: The compound is a serious eye irritant.[2][4][5] Goggles provide a 360-degree seal around the eyes, which standard safety glasses do not. When handling larger quantities (>500 mL) or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[6][13]
Body Protection
Flame-Resistant Laboratory Coat
A fully buttoned lab coat protects skin and personal clothing from accidental contact.[6][8][12] Causality: The compound is harmful upon skin contact.[2] The lab coat serves as a removable barrier that can be quickly taken off in case of a significant spill, preventing prolonged chemical contact with the skin.
Footwear
Closed-toe Shoes
Protects feet from spills. Causality: Accidental spills can splash onto the floor. Permeable footwear (e.g., sandals, mesh shoes) offers no protection, allowing for immediate and prolonged skin contact.[8]
Procedural Workflow for Safe Handling
A systematic approach ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for handling 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one.
Spill & Emergency Response
Preparedness is key to mitigating the impact of an accidental release.
Minor Spill (inside fume hood):
Alert personnel in the immediate area.
Absorb the spill using an inert material such as sand, vermiculite, or a spill pillow.[7][11] Do not use combustible materials like paper towels as the primary absorbent.
Carefully scoop the absorbed material into a designated, labeled container for halogenated waste.[7][8]
Wipe the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (outside fume hood) or Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][14] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][14][15] Remove contact lenses if present and easy to do.[14][15] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[3][15] If they feel unwell, seek medical attention.
Large Spill: Evacuate the laboratory and alert your institution's emergency response team.
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
Segregation: All waste containing 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one, including contaminated solids (gloves, absorbent material) and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8]
Storage: Waste containers should be kept closed when not in use and stored in a well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents or bases.[7][14]
Disposal: All chemical waste must be disposed of through your institution's certified hazardous waste management program.[3][14] Never discharge halogenated organic compounds into the sewer system.
By implementing these comprehensive safety and handling protocols, you build a self-validating system of protection that ensures both personal safety and the integrity of your research.
References
NextSDS. (n.d.). 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one — Chemical Substance Information. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Pyrrolidinone, 98%. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (2021, February 15). Safety Data Sheet. Retrieved from [Link]
Compound Interest. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Kishida Chemical Co., Ltd. (n.d.). 安全データシート(SDS). Retrieved from [Link]
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]